molecular formula C17H21N3O3S B4562072 methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate

methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate

Cat. No.: B4562072
M. Wt: 347.4 g/mol
InChI Key: SMUPGAQVQCZBMF-UHFFFAOYSA-N
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Description

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a beta-alanine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling of Benzothiazole and Piperidine: The benzothiazole and piperidine moieties are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification with Beta-Alanine: The final step involves the esterification of the coupled product with beta-alanine using a reagent like methyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Alkylated derivatives of the piperidine ring.

Scientific Research Applications

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways or microbial processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt microbial cell walls, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
  • **N’-(1,3-Benzothiazol-2-yl)-arylamides

Uniqueness

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate is unique due to its specific combination of a benzothiazole moiety, a piperidine ring, and a beta-alanine ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-15(21)6-9-18-17(22)20-10-7-12(8-11-20)16-19-13-4-2-3-5-14(13)24-16/h2-5,12H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUPGAQVQCZBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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